Cas no 947015-83-0 (1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid)

1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid
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- MDL: MFCD11049451
- Inchi: 1S/C14H17N3O2/c1-16-12-5-3-2-4-11(12)15-14(16)17-8-6-10(7-9-17)13(18)19/h2-5,10H,6-9H2,1H3,(H,18,19)
- InChI Key: RHDRVUGJDOOWQK-UHFFFAOYSA-N
- SMILES: N1(C2N(C)C3=CC=CC=C3N=2)CCC(C(O)=O)CC1
1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Advanced ChemBlocks | H-8964-5G |
1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid |
947015-83-0 | 95% | 5G |
$1,345 | 2023-09-16 | |
1PlusChem | 1P01KA64-250mg |
1-(1-methylbenzimidazol-2-yl)piperidine-4-carboxylic acid |
947015-83-0 | 95% | 250mg |
$289.00 | 2024-04-19 | |
A2B Chem LLC | BA25116-250mg |
1-(1-methylbenzimidazol-2-yl)piperidine-4-carboxylic acid |
947015-83-0 | 95% | 250mg |
$226.00 | 2024-07-18 | |
Advanced ChemBlocks | H-8964-1G |
1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid |
947015-83-0 | 95% | 1G |
$395 | 2023-09-16 | |
Advanced ChemBlocks | H-8964-250MG |
1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid |
947015-83-0 | 95% | 250MG |
$195 | 2023-09-16 | |
1PlusChem | 1P01KA64-1g |
1-(1-methylbenzimidazol-2-yl)piperidine-4-carboxylic acid |
947015-83-0 | 95% | 1g |
$555.00 | 2024-04-19 | |
Ambeed | A955596-1g |
1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid |
947015-83-0 | 95% | 1g |
$509.0 | 2024-04-16 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00770588-1g |
1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid |
947015-83-0 | 95% | 1g |
¥3675.0 | 2024-04-17 | |
A2B Chem LLC | BA25116-1g |
1-(1-methylbenzimidazol-2-yl)piperidine-4-carboxylic acid |
947015-83-0 | 95% | 1g |
$436.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750208-1g |
1-(1-Methyl-1h-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid |
947015-83-0 | 98% | 1g |
¥5344.00 | 2024-04-24 |
1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid Related Literature
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Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
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Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
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J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
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Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
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Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
Additional information on 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid
Recent Advances in the Study of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid (CAS: 947015-83-0)
The compound 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid (CAS: 947015-83-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This heterocyclic compound, featuring a benzimidazole core linked to a piperidine carboxylic acid moiety, has been explored for its diverse biological activities, including kinase inhibition and modulation of protein-protein interactions. Recent studies have focused on its role as a key intermediate in the synthesis of novel drug candidates targeting various diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a scaffold for developing selective kinase inhibitors. The research team utilized structure-activity relationship (SAR) analysis to optimize the molecule's binding affinity for specific kinase targets. Molecular docking studies revealed that the benzimidazole ring system interacts with the hinge region of the kinase domain, while the piperidine carboxylic acid moiety contributes to solubility and pharmacokinetic properties. These findings suggest that 947015-83-0 could serve as a versatile building block for designing targeted therapies.
In another recent development, researchers have explored the compound's application in neurodegenerative disease research. A 2024 paper in ACS Chemical Neuroscience reported that derivatives of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid showed promising activity in modulating tau protein aggregation, a key pathological feature in Alzheimer's disease. The carboxylic acid functionality was found to be crucial for maintaining the compound's blood-brain barrier permeability while the benzimidazole core contributed to its binding affinity with tau protein.
The synthetic accessibility of 947015-83-0 has also been a focus of recent research. A team from MIT developed an improved synthetic route that increased the overall yield from 32% to 68% while reducing the number of purification steps. This advancement, published in Organic Process Research & Development in early 2024, has significant implications for scaling up production of this important intermediate for pharmaceutical applications.
Looking forward, the unique structural features of 1-(1-Methyl-1H-benzoimidazol-2-yl)-piperidine-4-carboxylic acid continue to inspire new research directions. Current investigations are exploring its potential in developing PROTACs (proteolysis targeting chimeras) and other targeted protein degradation technologies. The compound's dual functionality (hydrogen bond donor/acceptor capability from the benzimidazole and carboxylic acid groups) makes it particularly suitable for these applications. As research progresses, we anticipate seeing more clinical candidates derived from this scaffold entering preclinical development in the coming years.
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